molecular formula C9H14O3 B070270 trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL CAS No. 191659-62-8

trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL

Cat. No. B070270
M. Wt: 170.21 g/mol
InChI Key: ONXDQWOWICPGFW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, also known as DOU, is a synthetic organic compound with a unique spirocyclic structure. DOU has been found to possess various biological activities, making it an attractive target for scientific research.

Mechanism Of Action

The exact mechanism of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL's biological activity is not fully understood, but it is thought to involve interactions with cellular proteins and enzymes. trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division.

Biochemical And Physiological Effects

Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been found to have a range of biochemical and physiological effects, including the ability to induce DNA damage and inhibit the activity of certain enzymes. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in water can make it challenging to work with in certain applications. Additionally, its potential toxicity and limited availability may pose challenges for some researchers.

Future Directions

There are several potential future directions for research on trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, including further investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on optimizing the synthesis and purification of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, as well as exploring its potential use as a fluorescent probe for detecting metal ions in biological systems.

Synthesis Methods

Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL can be synthesized through a multistep process involving the condensation of an aldehyde with a ketone, followed by cyclization and reduction. The yield and purity of the final product can be optimized through careful selection of reagents and reaction conditions.

Scientific Research Applications

Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its antibacterial and antifungal properties. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

191659-62-8

Product Name

trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol

InChI

InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1

InChI Key

ONXDQWOWICPGFW-IUCAKERBSA-N

Isomeric SMILES

C1CCO[C@]2(C1)[C@H](CC=CO2)O

SMILES

C1CCOC2(C1)C(CC=CO2)O

Canonical SMILES

C1CCOC2(C1)C(CC=CO2)O

synonyms

1,7-Dioxaspiro5.5undec-2-en-5-ol, trans-

Origin of Product

United States

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